
3-Fluoro-4-methylcinnamic acid
Overview
Description
3-Fluoro-4-methylcinnamic acid is a fluorinated cinnamic acid derivative with the molecular formula C₁₀H₉FO₂ (molecular weight: 180.18 g/mol). Structurally, it consists of a cinnamic acid backbone (a propenoic acid group attached to a benzene ring) substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the aromatic ring. This compound belongs to a class of fluorinated organic molecules known for their applications in pharmaceuticals, agrochemicals, and materials science due to the unique electronic and steric effects imparted by fluorine substituents.
Preparation Methods
Knoevenagel Condensation
General Procedure
The Knoevenagel condensation is the most widely used method for synthesizing cinnamic acid derivatives. For 3-fluoro-4-methylcinnamic acid, the reaction involves:
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3-Fluoro-4-methylbenzaldehyde and malonic acid in the presence of a base (e.g., piperidine, pyridine, or ammonium salts) .
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Solvents such as ethanol, pyridine, or solvent-free conditions .
Reaction Equation :
2 + \text{H}2\text{O}
Optimized Conditions
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Mix 3-fluoro-4-methylbenzaldehyde (10 mmol), malonic acid (22 mmol), and piperidine (0.5 mL) in ethanol.
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Reflux at 80°C for 3 hours.
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Acidify with HCl, filter, and recrystallize from ethanol.
Yield : 88% .
Heck Coupling Reaction
Mechanism and Applications
The Heck reaction couples 3-fluoro-4-methylphenyl halides with acrylic acid using palladium catalysts . This method is favored for its regioselectivity and compatibility with electron-deficient aryl halides.
Reaction Equation :
Key Parameters
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Combine 3-fluoro-4-methyliodobenzene (5 mmol), acrylic acid (7.5 mmol), Pd(OAc)₂ (0.5 mol%), and PPh₃ (1 mol%) in DMF.
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Heat at 120°C for 12 hours under N₂.
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Purify via column chromatography (hexane/EtOAc).
Yield : 76% .
Alternative Synthesis Routes
Decarboxylative Halogenation
Arylpropiolic acids undergo decarboxylative fluorination using Selectfluor or Xenon difluoride . While less common, this method avoids harsh conditions:
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize efficiency and scalability:
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Microreactors enable precise temperature control (0–60°C) and reduce reaction time to <1 hour.
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Heterogeneous catalysts (e.g., Pd/C) are reused for 10+ cycles without significant activity loss .
Purification Techniques
Method | Purity Achieved | Cost Efficiency |
---|---|---|
Recrystallization | >98% | Low cost, high throughput |
Vacuum Distillation | >99% | Energy-intensive |
Chromatography | >99.5% | Reserved for small-scale |
Comparative Analysis of Methods
Method | Yield (%) | Cost | Scalability | Environmental Impact |
---|---|---|---|---|
Knoevenagel | 85–92 | Low | High | Moderate (solvent use) |
Heck Coupling | 70–76 | High | Moderate | High (Pd waste) |
Decarboxylative | 50–65 | Moderate | Low | Low (fluoride waste) |
Key Insights :
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methyl-benzoic acid.
Reduction: Formation of 3-fluoro-4-methyl-benzyl alcohol or 3-fluoro-4-methyl-toluene.
Substitution: Formation of various substituted cinnamic acid derivatives.
Scientific Research Applications
3-Fluoro-4-methylcinnamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methyl-cinnamic acid involves its interaction with various molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
The following table compares 3-fluoro-4-methylcinnamic acid with structurally related cinnamic acid derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.
Key Observations:
Substituent Effects on Physicochemical Properties
- This property may enhance membrane permeability in biological systems.
Biological Activity
3-Fluoro-4-methylcinnamic acid (3F4MCA) is an aromatic compound notable for its unique molecular structure, featuring a fluorine atom at the third position and a methyl group at the fourth position of the cinnamic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of 3F4MCA, highlighting its mechanisms of action, comparative studies with related compounds, and relevant research findings.
- Molecular Formula : C₁₀H₉FO₂
- Molecular Weight : Approximately 180.18 g/mol
The presence of both fluorine and methyl substituents enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity .
The biological activity of 3F4MCA is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to its antimicrobial effects. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : 3F4MCA modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in inflammation .
- Neuroprotective Potential : Research indicates that 3F4MCA can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters like acetylcholine. This inhibition may have therapeutic implications for neurodegenerative diseases such as Alzheimer's .
Comparative Studies with Related Compounds
3F4MCA is often compared with related cinnamic acid derivatives to evaluate its unique properties:
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Activity |
---|---|---|---|
This compound | High | Moderate | Significant |
4-Methylcinnamic acid | Moderate | Low | None |
3-Fluorocinnamic acid | Low | Moderate | None |
The fluorine atom in 3F4MCA enhances its interaction with enzymes and receptors, differentiating it from non-fluorinated analogs .
Antimicrobial Studies
In vitro studies have demonstrated that 3F4MCA exhibits significant antimicrobial activity. For instance, it showed an IC50 value of 64 µM against Mycobacterium marinum, indicating potent inhibitory effects on this pathogen . Further studies revealed that 3F4MCA is effective against a range of bacteria and fungi, outperforming many other cinnamic acid derivatives.
Anti-inflammatory Research
Research has indicated that 3F4MCA can significantly reduce inflammation markers in cellular models. In one study, treatment with 3F4MCA resulted in a marked decrease in pro-inflammatory cytokines compared to controls . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
The ability of 3F4MCA to inhibit AChE and BChE positions it as a candidate for further investigation in neurodegenerative disease therapies. In vitro tests showed that compounds with similar structures exhibited varying degrees of neuroprotective effects, with 3F4MCA demonstrating the most promise .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various cinnamic acid derivatives against clinical isolates. 3F4MCA exhibited superior activity against Klebsiella pneumoniae and Candida albicans, indicating its potential as a therapeutic agent in infectious diseases .
- Inflammation Reduction : In an experimental model of acute inflammation, administration of 3F4MCA led to a significant reduction in edema compared to untreated groups. This highlights its potential role as an anti-inflammatory drug .
Q & A
Basic Research Questions
Q. Q1: What are the optimal synthetic routes for 3-fluoro-4-methylcinnamic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves condensation reactions (e.g., Perkin or Knoevenagel reactions) between fluorinated aromatic aldehydes and malonic acid derivatives. Key factors include:
- Catalyst selection : Use of piperidine or pyridine as catalysts in Knoevenagel reactions to enhance α,β-unsaturated bond formation .
- Temperature control : Reactions conducted at 80–100°C under reflux to minimize side-product formation (e.g., decarboxylation) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates, while ethanol/water mixtures aid in crystallization .
Table 1: Comparison of Synthetic Methods
Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|
Knoevenagel | Piperidine | DMF | 72 | 95 | |
Perkin | Ac₂O | Ethanol | 65 | 88 | |
Microwave-assisted | None | H₂O/EtOH | 85 | 97 |
Q. Q2: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Fluorine atoms induce deshielding in adjacent protons (e.g., aromatic H at δ 7.2–7.8 ppm) and distinct splitting patterns due to coupling (³J~8–12 Hz) . The methyl group resonates at δ 2.3–2.5 ppm .
- FT-IR : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and α,β-unsaturated carbonyl (C=O stretch ~1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peaks at m/z 194.1 (calculated for C₁₀H₈FO₂⁻) .
Q. Q3: How is the bioactivity of this compound screened in anti-inflammatory studies?
Methodological Answer:
- In vitro assays : COX-2 inhibition is measured via ELISA, with IC₅₀ values compared to celecoxib. Fluorine enhances electronegativity, improving enzyme binding .
- Cell viability : MTT assays on macrophage lines (e.g., RAW 264.7) confirm non-cytotoxicity at concentrations <50 µM .
- Molecular docking : Fluorine and methyl groups are positioned to interact with hydrophobic pockets of COX-2 (PDB: 5KIR) .
Advanced Research Questions
Q. Q4: How can regioselective fluorination challenges in cinnamic acid derivatives be addressed during synthesis?
Methodological Answer: Fluorination at the 3-position is complicated by competing para/meta substitution. Strategies include:
- Directing groups : Use of nitro or methoxy groups to steer electrophilic fluorination .
- Transition-metal catalysis : Pd-mediated C-H activation for late-stage fluorination (e.g., using Selectfluor®) .
- Solvent effects : Acetonitrile improves fluorinating agent (e.g., F-TEDA-BF₄) stability, reducing byproducts .
Table 2: Fluorination Reaction Optimization
Reagent | Solvent | Temp (°C) | Regioselectivity (3:4 ratio) | Reference |
---|---|---|---|---|
F-TEDA-BF₄ | MeCN | 60 | 8:1 | |
AgF₂ | DCM | RT | 5:1 | |
Selectfluor® | DMF | 80 | 10:1 |
Q. Q5: What computational approaches resolve contradictions in reported bioactivity data for fluorinated cinnamic acids?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., COX-2 vs. LOX inhibition) arise from assay conditions or cell line variability. Mitigation strategies:
- QSAR modeling : Correlate substituent electronegativity (fluorine) with binding affinity using Gaussian or COSMO-RS .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
- Meta-analysis : Normalize data across studies using Z-score comparisons for consistent bioactivity ranking .
Q. Q6: How can solubility limitations of this compound in aqueous buffers be overcome for in vivo studies?
Methodological Answer:
- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves lipophilicity and oral bioavailability .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size ~150 nm) enhances cellular uptake, with encapsulation efficiency >80% .
- Co-solvent systems : Use of PEG-400/water (1:1 v/v) increases solubility to 5 mg/mL without precipitation .
Q. Q7: What strategies validate the stability of this compound under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C for 24h, monitoring degradation via HPLC. Fluorine groups resist hydrolysis, but the α,β-unsaturated bond may isomerize .
- Light exposure testing : UV-Vis spectroscopy tracks photodegradation; methyl groups reduce photosensitivity compared to nitro derivatives .
- Plasma stability assays : Incubate with rat plasma at 37°C; t₁/₂ >6h indicates suitability for in vivo dosing .
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZABKDWMCAVGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-72-8 | |
Record name | 3-(3-Fluoro-4-methylphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
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